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Compound of Interest

Compound Name: 4-Aminooxane-4-carbonitrile

Cat. No.: B112695 Get Quote

Executive Summary
This technical guide addresses the spectroscopic characterization of 4-Aminooxane-4-
carbonitrile (CAS 50289-12-8). Despite a comprehensive search of scientific literature and

chemical databases, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data for this specific compound is not publicly available at the time of

this report. This document, therefore, provides a theoretical framework for the expected

spectroscopic data based on the known chemical structure of 4-Aminooxane-4-carbonitrile
and established principles of spectroscopic analysis for analogous compounds. Additionally, it

outlines the standard experimental protocols for acquiring such data and presents a

generalized workflow for spectroscopic analysis.

Introduction
4-Aminooxane-4-carbonitrile is a heterocyclic compound with the molecular formula

C₆H₁₀N₂O. Its structure, featuring a saturated oxane ring with both an amino and a nitrile group

attached to the same quaternary carbon, suggests potential applications in medicinal chemistry

and materials science. Spectroscopic analysis is crucial for confirming the identity, purity, and

structure of this molecule. This guide will discuss the anticipated features in NMR, IR, and MS

spectra.
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In the absence of experimental data, the following tables summarize the predicted

spectroscopic characteristics for 4-Aminooxane-4-carbonitrile based on its structure and data

from similar aminonitrile compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 1.5 - 2.0 m 4H
-CH₂- (oxane ring,

positions 3 and 5)

~ 2.0 - 2.5 s (broad) 2H -NH₂

~ 3.5 - 4.0 m 4H
-O-CH₂- (oxane ring,

positions 2 and 6)

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~ 30 - 40 -CH₂- (oxane ring, positions 3 and 5)

~ 50 - 60 Quaternary Carbon (-C(NH₂)(CN)-)

~ 60 - 70 -O-CH₂- (oxane ring, positions 2 and 6)

~ 120 - 125 -C≡N (nitrile)

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3300 - 3500 Medium, Doublet N-H Stretch Primary Amine (-NH₂)

2850 - 3000 Medium-Strong C-H Stretch Aliphatic C-H

~ 2240 Medium-Weak C≡N Stretch Nitrile

1590 - 1650 Medium N-H Bend Primary Amine (-NH₂)

1050 - 1150 Strong C-O Stretch Ether (oxane ring)

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry (MS)
Fragmentation

m/z Ion

126 [M]⁺ (Molecular Ion)

111 [M - NH₂]⁺

100 [M - CN]⁺

98 [M - C₂H₄]⁺ (from oxane ring fragmentation)

Ionization Method: Electron Ionization (EI)

General Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.
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Sample Preparation: Approximately 5-10 mg of 4-Aminooxane-4-carbonitrile would be

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) would be added as an internal standard (0

ppm).

¹H NMR Acquisition: Proton NMR spectra would be acquired using a standard pulse

sequence. Key parameters would include a spectral width of approximately 16 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64

scans would be averaged to improve the signal-to-noise ratio.

¹³C NMR Acquisition: Carbon-13 NMR spectra would be acquired with proton decoupling. A

wider spectral width of around 220 ppm would be used. Due to the lower natural abundance

and smaller gyromagnetic ratio of ¹³C, a longer acquisition time and a greater number of

scans (e.g., 1024 or more) would be necessary to achieve an adequate signal-to-noise ratio.

A relaxation delay of 2-5 seconds would be employed.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method): A few milligrams of the solid sample would be finely

ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate

mortar. The mixture would then be pressed into a thin, transparent pellet using a hydraulic

press.

Data Acquisition: The KBr pellet would be placed in the sample holder of the FTIR

spectrometer. The spectrum would be recorded over a range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample chamber would be recorded and automatically

subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal quality.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer

(GC-MS) or a direct insertion probe system, with an electron ionization (EI) source.
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Sample Introduction: For GC-MS, the sample would be dissolved in a volatile solvent and

injected into the gas chromatograph. For a direct insertion probe, a small amount of the solid

sample would be placed in a capillary tube and introduced directly into the ion source.

Ionization: In the EI source, the sample molecules would be bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions would be accelerated and separated

based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum that plots ion intensity versus m/z.

Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for structural elucidation is a critical process in

chemical research. The following diagram illustrates a typical workflow.

Caption: A generalized workflow for the structural elucidation of an organic compound using

spectroscopic methods.

Conclusion
While experimental spectroscopic data for 4-Aminooxane-4-carbonitrile remains elusive in

the public domain, this guide provides a robust theoretical foundation for its expected NMR, IR,

and MS spectral characteristics. The outlined experimental protocols offer a standardized

approach for the future acquisition of this data. The principles and workflows described herein

are fundamental to the structural characterization of novel chemical entities and are essential

for professionals in the fields of chemical research and drug development.

To cite this document: BenchChem. [Spectroscopic Analysis of 4-Aminooxane-4-carbonitrile:
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112695#spectroscopic-data-for-4-aminooxane-4-
carbonitrile-nmr-ir-ms]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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